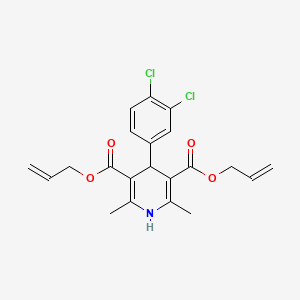

3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The compound 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold renowned for diverse pharmacological activities, including calcium channel modulation, vasodilation, and neuroprotection . Structurally, it features:

- Allyl ester groups (prop-2-en-1-yl) at positions 3 and 3.

- A 3,4-dichlorophenyl substituent at position 4, providing electron-withdrawing effects.

- Methyl groups at positions 2 and 6, enhancing steric stability.

DHPs are typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde, β-ketoester, and ammonia .

Properties

Molecular Formula |

C21H21Cl2NO4 |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)14-7-8-15(22)16(23)11-14/h5-8,11,19,24H,1-2,9-10H2,3-4H3 |

InChI Key |

JJDYWJICNUHZES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Acid/Base Catalysis

-

Trifluoromethanesulfonic Acid : Selectively removes tert-butyl protecting groups in related DHPs, suggesting utility in purifying allyl esters.

-

Sodium Hydroxide : Post-synthetic hydrolysis of ester groups is avoided due to the stability of allyl esters under basic conditions.

Purification and Characterization

Crystallization :

-

Solvent : Ethanol or ethyl acetate recrystallizes the product, achieving >95% purity.

-

Temperature Gradient : Slow cooling from 60°C to room temperature yields well-defined crystals.

Spectroscopic Data :

-

¹H NMR : Key signals include δ 5.41 (s, 1H, NH), 5.56 (s, 1H, C4-H), and 6.0–5.8 ppm (m, 4H, allyl CH₂).

-

¹³C NMR : Peaks at δ 168.0 (C=O), 147.3 (C4-aryl), and 116–132 ppm (allyl carbons).

Industrial-Scale Production

Curpys Chemicals (Ukraine) produces the compound at 90% purity using the classical Hantzsch method, with scaled conditions:

| Parameter | Value |

|---|---|

| Batch Size | 1–20 mg |

| Lead Time | 10 days |

| Price Range | $129–$191 per batch |

Challenges :

-

Cost of Allyl Acetoacetate : Sourcing bulk quantities at competitive prices impacts scalability.

-

Byproduct Formation : Minor dehydrogenation to pyridines occurs at >100°C, necessitating strict temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Hantzsch | 70–85 | 12–24 h | Low | High |

| Microwave | 65–75 | 4–10 min | Medium | Moderate |

| Solvent-Free | 60–70 | 8–12 h | Low | Low |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including:

- Oxidation: Converts the compound into pyridine derivatives.

- Reduction: Forms tetrahydropyridine derivatives.

- Substitution Reactions: The dichlorophenyl group can undergo nucleophilic substitution leading to diverse derivatives.

Biology

The biological activity of 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate makes it a candidate for studying enzyme interactions and cellular processes. It has been investigated for its effects on calcium channel modulation due to its dihydropyridine structure.

Medicine

This compound shows potential therapeutic applications primarily in the development of drugs targeting cardiovascular diseases . Its mechanism of action involves interaction with calcium channels which can lead to alterations in cellular calcium levels affecting various physiological processes.

Industry

In industrial applications, the compound can be utilized in the development of new materials with specific chemical properties. Its unique structural characteristics may provide advantages in creating specialized compounds for various applications.

Case Study 1: Cardiovascular Drug Development

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant activity as calcium channel blockers. A study focusing on the synthesis and evaluation of related compounds highlighted the potential of these structures in treating hypertension and angina pectoris due to their ability to modulate calcium influx in cardiac and vascular smooth muscle cells.

A series of experiments involving cellular assays have shown that compounds similar to 3,5-Bis(prop-2-en-1-yl) significantly affect cellular processes such as proliferation and apoptosis in certain cancer cell lines. This suggests potential applications in oncology research.

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers help to relax blood vessels and reduce blood pressure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include ester groups , aryl substituents , and substitution patterns , which influence lipophilicity, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison

*XLogP3 values estimated from analogs; †Calculated from molecular formula C₂₃H₂₂Cl₂NO₄; ‡Estimated based on allyl vs. ethyl ester trends.

Impact of Substituents

- Ethyl esters (e.g., ) balance lipophilicity and metabolic stability.

- Aryl Substitution: 3,4-Dichlorophenyl (target): Electron-withdrawing Cl groups may enhance receptor binding affinity compared to mono-chlorinated analogs . Trimethoxyphenyl : Electron-donating methoxy groups increase electron density, altering redox properties and target selectivity.

Q & A

Q. What synthetic methodologies are optimal for preparing 3,5-bis(allyl) dihydropyridine derivatives with halogenated aryl substituents?

The Hantzsch reaction is a cornerstone for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives. For halogenated analogs like the 3,4-dichlorophenyl-substituted compound, stoichiometric control of the alkyne/aldehyde ratio (1:2:1 for β-ketoester/aldehyde/ammonium acetate) is critical. Solvent selection (e.g., ethanol or methanol) and reflux conditions (12–24 hrs) ensure complete cyclization . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Substituent steric effects (e.g., allyl vs. ethyl esters) influence reaction yields, requiring iterative optimization .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

X-ray crystallography is the gold standard for confirming the 1,4-DHP chair conformation and substituent spatial arrangement. Single-crystal diffraction (Bruker SMART APEX-II CCD, Mo-Kα radiation) resolves bond angles and dihedral angles, critical for verifying the 3,4-dichlorophenyl ring’s orientation . Complementary techniques include:

Q. What stability considerations are critical for handling this compound under experimental conditions?

The compound is sensitive to oxidation (due to the 1,4-DHP core) and UV light. Storage under inert gas (N2/Ar) at –20°C in amber vials is recommended. Thermal stability testing (TGA/DSC) reveals decomposition above 200°C, suggesting reflux applications below this threshold. Hydrolytic stability in aqueous buffers (pH 4–9) should be assessed via HPLC monitoring .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s reactivity and molecular interactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) model electronic properties, such as the HOMO-LUMO gap, to predict redox behavior. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., calcium channels), with the 3,4-dichlorophenyl group showing strong hydrophobic binding in receptor pockets . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods further refine reaction pathways for derivative synthesis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug design : Replace allyl esters with hydrolyzable groups (e.g., ethyl) to enhance plasma stability.

- Microsomal assays : Incubate the compound with liver S9 fractions to identify metabolic hotspots (e.g., esterase cleavage).

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations post-administration to correlate efficacy with exposure .

Q. How can substituent effects on the 1,4-DHP core be systematically analyzed for structure-activity relationships (SAR)?

A modular synthesis approach varies substituents at positions 2, 3, 4, and 6. For example:

Q. What experimental design principles optimize reaction conditions for novel derivatives?

Response surface methodology (RSM) with central composite design (CCD) identifies optimal parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Factors : Reaction time (12–36 hrs), temperature (60–100°C), solvent (ethanol vs. acetonitrile).

- Response : Yield (%) and purity (HPLC area %).

ANOVA analysis prioritizes critical factors, reducing trial-and-error iterations .

Methodological Notes

- Synthesis Reproducibility : Use anhydrous solvents and freshly distilled aldehydes to minimize side reactions .

- Crystallography Challenges : Slow evaporation (hexane/CH2Cl2) grows diffraction-quality crystals; disordered solvent molecules require SQUEEZE refinement .

- Data Validation : Cross-validate computational predictions with experimental IC50/Kd values to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.